ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
CAS No.:
Cat. No.: VC15869359
Molecular Formula: C6H8ClF2NO2
Molecular Weight: 199.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClF2NO2 |
|---|---|
| Molecular Weight | 199.58 g/mol |
| IUPAC Name | ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
| Standard InChI | InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |
| Standard InChI Key | WYSNKGPBXWKIQK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=C(C(F)(F)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C₆H₉ClF₂NO₂) features a but-2-enoate backbone with substituents at positions 3 and 4:
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Position 3: A primary amino group (-NH₂), which enhances nucleophilic reactivity.
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Position 4: A chlorine atom and two fluorine atoms, creating a trifunctional halogenated center.
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Ethyl ester group: A common moiety in prodrug design due to its hydrolytic stability .
The compound’s canonical SMILES representation is CCOC(=O)C=C(C(F)(F)Cl)N, reflecting its conjugated double bond and stereoelectronic effects from halogen atoms .
Comparative Analysis with Structural Analogs
The table below contrasts ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate with related compounds:
This compound’s dual halogenation distinguishes it from analogs, potentially enabling unique reactivity in cross-coupling reactions or as a fluorinated building block .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves a two-step process:
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Preparation of Ethyl 4-Chloro-4,4-Difluoro-3-Oxobutanoate (46):
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Condensation with Ammonium Acetate:
The reaction mechanism proceeds via nucleophilic attack by ammonia on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated ester .
Optimization Challenges
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Yield Limitations: The moderate 48% yield suggests competing side reactions, possibly due to steric hindrance from halogen substituents .
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Purification: Column chromatography (petroleum ether:ethyl acetate = 10:1) is required to isolate the product, indicating polar byproducts .
Physicochemical Properties
Spectroscopic Characterization
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LCMS (ESI+): m/z = 200 [M+H]⁺, consistent with a molecular weight of 199.6 g/mol for the neutral molecule .
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¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a doublet for the =CH– group (δ 5.5–6.5 ppm), and a broad singlet for the -NH₂ group (δ 1.5–2.5 ppm) .
Physical State and Solubility
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